

# Lansoprazole's Impact on PNU-142586 Plasma Levels: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PNU-142586**

Cat. No.: **B601331**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the proton pump inhibitor (PPI) lansoprazole and other alternatives on the plasma concentrations of **PNU-142586**, a major metabolite of the antibiotic linezolid. Recent studies have illuminated a significant drug-drug interaction mechanism that warrants consideration in clinical settings and future drug development.

## Executive Summary

Coadministration of lansoprazole with linezolid can lead to a significant increase in the plasma levels of the linezolid metabolite, **PNU-142586**. This interaction is not mediated by the well-known cytochrome P450 metabolic pathways but rather through the inhibition of the renal transporter, human organic anion transporter 3 (hOAT3). This finding is critical as elevated levels of **PNU-142586** have been associated with potential cytotoxicity. While other PPIs also exhibit an inhibitory effect on hOAT3, lansoprazole has been identified as a particularly potent inhibitor.

## Comparative Data on Plasma Levels

A preclinical study in rats demonstrated a notable increase in the systemic exposure of **PNU-142586** when linezolid was coadministered with lansoprazole. The data from this study is summarized below.

| Drug Combination         | Analyte    | Fold Increase in Plasma AUC |
|--------------------------|------------|-----------------------------|
| Linezolid + Lansoprazole | PNU-142586 | ~1.7-fold                   |
| Linezolid + Lansoprazole | Linezolid  | No significant change       |
| Linezolid + Lansoprazole | PNU-142300 | No significant change       |

Data derived from a pharmacokinetic study in rats.

## Mechanism of Interaction: hOAT3 Inhibition

The primary mechanism underlying the elevated **PNU-142586** levels is the inhibition of the human organic anion transporter 3 (hOAT3) by lansoprazole. **PNU-142586** has been identified as a substrate for hOAT3, a transporter involved in the renal secretion of various compounds. By inhibiting this transporter, lansoprazole impedes the efficient elimination of **PNU-142586**, leading to its accumulation in the plasma.

In vitro studies have quantified the inhibitory potency of several PPIs on hOAT3-mediated transport of **PNU-142586**.

| Inhibitor (PPI) | Apparent IC50 ( $\mu$ M) against hOAT3-mediated PNU-142586 transport |
|-----------------|----------------------------------------------------------------------|
| Lansoprazole    | 0.59 $\pm$ 0.38                                                      |
| Esomeprazole    | $\approx$ Omeprazole                                                 |
| Omeprazole      | $\approx$ Esomeprazole                                               |
| Rabeprazole     | $\approx$ Esomeprazole $\approx$ Omeprazole                          |

Lower IC50 values indicate greater inhibitory potency.

## Experimental Protocols

### In Vivo Pharmacokinetic Study in Rats

- Subjects: Male Sprague-Dawley rats.

- Drug Administration:
  - Linezolid was administered intravenously.
  - Lansoprazole was coadministered intravenously with linezolid.
- Blood Sampling: Blood samples were collected at predetermined time points following drug administration.
- Sample Analysis: Plasma concentrations of linezolid, **PNU-142586**, and PNU-142300 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) was calculated for each analyte to assess systemic exposure.

## In Vitro hOAT3 Inhibition Assay

- Cell Lines: Human embryonic kidney 293 (HEK293) cells stably expressing human organic anion transporter 3 (HEK-hOAT3) and control cells (HEK-pBK).
- Substrate: **PNU-142586**.
- Inhibitors: Lansoprazole, omeprazole, esomeprazole, and rabeprazole at various concentrations.
- Uptake Assay:
  - HEK-hOAT3 and HEK-pBK cells were incubated with **PNU-142586** in the absence or presence of the inhibitors.
  - The intracellular concentration of **PNU-142586** was measured at a specific time point.
- Data Analysis: The concentration of each inhibitor that produced 50% inhibition of hOAT3-mediated **PNU-142586** uptake (IC<sub>50</sub>) was calculated.

## Visualizing the Interaction

The following diagrams illustrate the experimental workflow and the proposed mechanism of interaction.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Lansoprazole's Impact on PNU-142586 Plasma Levels: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b601331#lansoprazole-effect-on-pnu-142586-plasma-levels>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)